3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Triazolopyrimidine

3-Methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-81-4) is a heterocyclic small molecule built on the 1,2,3-triazolo[4,5-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. The compound features a naphthalen-1-ylmethylthio substituent at the 7-position and a methyl group at the 3-position, with a molecular formula of C16H13N5S and a molecular weight of 307.38 g/mol.

Molecular Formula C16H13N5S
Molecular Weight 307.38
CAS No. 1058231-81-4
Cat. No. B2740386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1058231-81-4
Molecular FormulaC16H13N5S
Molecular Weight307.38
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1
InChIInChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
InChIKeyNPUMCYRYPBQWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-81-4)


3-Methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-81-4) is a heterocyclic small molecule built on the 1,2,3-triazolo[4,5-d]pyrimidine scaffold, a privileged structure in medicinal chemistry [1]. The compound features a naphthalen-1-ylmethylthio substituent at the 7-position and a methyl group at the 3-position, with a molecular formula of C16H13N5S and a molecular weight of 307.38 g/mol . This particular substitution pattern places it within a class of compounds investigated for inhibition of NAD(P)H oxidases (NOX) and platelet activation [1], as well as for deubiquitinase (USP28) inhibition in oncology research [2].

NOX/platelet pathway inhibition studies
USP28 deubiquitinase target engagement assays
Triazolopyrimidine scaffold with C-7 thioether and N-3 methyl substitution
Selection based on substitution pattern aligned with reported research contexts

Why Generic Substitution Is Not Advisable for 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Within the 1,2,3-triazolo[4,5-d]pyrimidine chemotype, even minor alterations to the substitution pattern can produce profound, difficult-to-predict shifts in target affinity, selectivity, and pharmacokinetic behavior. The naphthalen-1-ylmethylthio moiety at C-7 contributes specific steric bulk, lipophilicity, and π-stacking capacity that cannot be replicated by simple aryl or heteroaryl thioethers [1]. Similarly, the methyl group at N-3, as opposed to ethyl, benzyl, or substituted benzyl groups found in close analogs (e.g., CAS 1058238-96-2 and 3-(2-fluorobenzyl) variants), alters both the conformational landscape and metabolic stability [2]. The quantitative evidence below demonstrates that interchanging these structural features leads to measurable divergence in biological activity, making blind substitution inadvisable for research or procurement decisions.

N-3 substituent size
Ethyl analog (CAS 1058238-96-2) increases van der Waals volume and may shift hydrophobic pocket fit and target selectivity.
C-7 linker atom
NH-linked analogs alter vector presentation and H-bonding capacity compared to the thioether linkage.
Target class scope
Analogs optimized for USP28 or PDE10 may produce target mismatch in NOX or platelet activation assays.

Quantitative Differentiation Evidence for 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Structural Differentiation from the N-3 Ethyl Analog Affects Pharmacophoric Geometry

The target compound bears a methyl group at N-3, whereas the closest commercially listed analog carries an ethyl group at the same position (3-ethyl-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine, CAS 1058238-96-2). In the crystal structure of the related PDE10 inhibitor 3-(naphthalen-1-ylmethyl)-7-piperidin-1-yltriazolo[4,5-d]pyrimidine (PDB 5SHS), the naphthalen-1-ylmethyl group at N-3 occupies a defined hydrophobic pocket, and the N-3 substituent size directly influences the depth of ligand burial and hinge-region interactions [1]. The methyl-to-ethyl change increases van der Waals volume by approximately 14 ų, which is predicted to alter the fit within this pocket and consequently modulate target binding .

N-3 Substituent Volume
Reported
Methyl ≈13.67 ų vs Ethyl ≈27.9 ų Δ +14.2 ų
Supports steric-fit differentiation at N-3 binding pocket
Structural context from PDB 5SHS (PDE10 co-crystal)
Medicinal Chemistry Structure-Activity Relationship Triazolopyrimidine

Linker Atom Identity Differentiates the Target Compound from C-7 Amino-Linked Analogs

The target compound uses a sulfur atom to link the naphthalen-1-ylmethyl group to the triazolopyrimidine core, whereas a closely related analog (3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine) employs an NH linker . Sulfur and nitrogen linkers differ in bond length (C–S ≈ 1.81 Å vs. C–N ≈ 1.47 Å), bond angle preference (C–S–C ≈ 99° vs. C–N–C ≈ 109°), and hydrogen-bonding capacity (S is a weak H-bond acceptor; NH can act as both donor and acceptor), producing distinct vectorial presentation of the naphthalene moiety [1]. In the USP28 inhibitor series, replacement of the C-7 substituent altered IC50 values by 10- to >100-fold [2].

C-7 Linker Chemistry
Class-level
Thioether (C-S ≈1.81 Å) vs NH (C-N ≈1.47 Å); IC50 shifts 10–100× reported
Linker geometry and H-bonding differ; may alter target engagement
Class-level SAR from USP28 inhibitor series
Bioisosterism Linker Chemistry Triazolopyrimidine

Patent-Covered NOX/Platelet Inhibitor Scaffold Confers Differentiated Therapeutic Application Scope

The target compound falls within the general Formula (I) of US Patent 20080044354, which specifically claims 1,2,3-triazolo[4,5-d]pyrimidine compounds with sulfur-linked N-heteroaryl or aryl moieties at C-7 for the inhibition of NAD(P)H oxidases (NOX) and platelet activation [1]. This therapeutic focus differentiates the compound from triazolopyrimidine derivatives developed for alternative targets such as USP28 (IC50 = 1.10 μM for compound 19 [2]) or PDE10 (PDB 5SHS). The patent establishes that C-7 thioether substitution with naphthalenylmethyl groups is a preferred embodiment for NOX inhibition, whereas C-7 amino substitution is preferred for platelet ADP receptor antagonism [1].

Target Class Alignment
Class-level
C-7 thioether → NOX/platelet (patent-preferred) vs NH-linked → USP28 (IC50 1.10 μM); piperidine → PDE10
Substitution pattern aligns with NOX/platelet research context
USP28 IC50=1.10 μM from Liu et al. 2020
NAD(P)H Oxidase Platelet Activation Cardiovascular Disease

Commercial Availability and Purity Profile Support Reproducible Procurement

The target compound is available from commercial suppliers at a specified purity of ≥95% (Catalog Number CM870518), with a molecular weight of 307.38 g/mol and molecular formula C16H13N5S . In contrast, the N-3 ethyl analog (CAS 1058238-96-2) and the N-3 2-fluorobenzyl analog (C22H16FN5S, MW 401.46) differ in both purity specification grading and molecular properties, which impacts calculated stock solution preparation and assay reproducibility . The absence of fluorine substituents in the target compound also simplifies analytical characterization by 19F NMR, a practical advantage in quality control workflows .

Purity & Specification
Specification review
≥95% purity, MW 307.38, C16H13N5S, no fluorine
Defined purity supports reproducible stock preparation
Vendor COA (Chemenu); no 19F NMR handle simplifies QC
Chemical Procurement Purity Specification Research Supply

Recommended Research and Industrial Application Scenarios for 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


NAD(P)H Oxidase (NOX) Inhibitor Screening and Cardiovascular Research

Based on the patent-protected scaffold and preferred C-7 thioether substitution pattern, this compound is structurally aligned for primary screening in NAD(P)H oxidase inhibition assays. The naphthalen-1-ylmethylthio group at C-7 is a preferred embodiment in the patent claims for NOX inhibition [1]. Researchers investigating ROS-mediated cardiovascular pathologies, including hypertension, atherosclerosis, and cardiac hypertrophy, should prioritize this compound over C-7 amino-substituted analogs that are optimized for alternative targets such as USP28 or platelet ADP receptors.

Platelet Activation Inhibition Studies

The patent explicitly covers the use of this chemotype for the inhibition of platelet activation [1]. The thioether linkage at C-7 distinguishes this compound from amino-linked analogs that historically showed antithrombotic activity via ADP receptor antagonism, suggesting a potentially complementary or alternative mechanism of action. This compound is recommended for platelet aggregation assays and thrombosis models where NOX-dependent platelet activation pathways are under investigation.

Structure-Activity Relationship (SAR) Studies on Triazolopyrimidine N-3 Substituent Effects

The methyl group at N-3 provides a minimal steric baseline for comparative SAR studies against ethyl, benzyl, and substituted benzyl analogs. The predicted ≈14 ų difference in van der Waals volume between the methyl and ethyl substituents offers a clean system for probing steric tolerance in target binding pockets [2]. This compound is an essential reference point for medicinal chemistry programs optimizing the N-3 position of the triazolopyrimidine scaffold.

Analytical Reference Standard for Thioether-Linked Triazolopyrimidine Chemical Series

With a vendor-specified purity of ≥95% and well-defined molecular properties (MW 307.38, C16H13N5S), this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry calibration, and NMR characterization of thioether-linked triazolopyrimidine compound libraries . The absence of fluorine simplifies 19F NMR workflows, providing a cleaner baseline for analytical chemistry applications.

Application
Selection Property
Validation Focus
NOX pathway inhibition studies
C-7 thioether substitution pattern
ROS-mediated cardiovascular model endpoints
Platelet activation pathway assays
Thioether linkage at C-7
Platelet aggregation model endpoints
N-3 substituent SAR profiling
Methyl baseline steric volume
Target pocket steric tolerance characterization
Analytical reference for thiol-linked triazolopyrimidines
Defined purity and molecular identity
HPLC/LC-MS method calibration
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